
Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, also known as DHA (dihydroxyacetone), is a simple carbohydrate that is commonly used in the cosmetics industry as a self-tanning agent. However, DHA has also been the subject of scientific research for its potential applications in biotechnology and medicine. In
科学的研究の応用
Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- has been studied for its potential applications in biotechnology and medicine. One area of research is in the production of biofuels, where Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- can be used as a substrate for the production of ethanol and other fuels. Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- has also been studied for its potential as a biodegradable polymer in the development of sustainable materials.
In medicine, Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- has been studied for its potential as an anti-cancer agent. Studies have shown that Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- has also been studied for its potential as a treatment for type 2 diabetes, as it has been shown to improve insulin sensitivity in animal models.
作用機序
Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- works by reacting with amino acids in the outermost layer of the skin to produce a brown pigment called melanoidin. This reaction is non-enzymatic and does not involve the production of melanin, the pigment responsible for natural tanning. Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- only reacts with the dead skin cells on the surface of the skin and does not penetrate deeper into the epidermis.
Biochemical and Physiological Effects
Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- has been shown to be safe for use in cosmetics and has no known toxic effects. However, some individuals may experience allergic reactions to Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, such as skin irritation or rash. Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- is also metabolized by the liver and excreted in the urine, indicating that it is not stored in the body.
実験室実験の利点と制限
One advantage of using Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- in lab experiments is its low toxicity and ease of handling. Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- is also readily available and relatively inexpensive. However, Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- has limited solubility in water and may require the use of organic solvents. Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- also has a short shelf life and may degrade over time.
将来の方向性
There are several potential future directions for research on Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl-. One area of interest is in the development of sustainable materials using Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- as a biodegradable polymer. Another area of research is in the use of Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- as a substrate for the production of biofuels. In medicine, further research is needed to determine the potential of Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- as an anti-cancer agent and a treatment for type 2 diabetes. Overall, Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- has shown promising potential for a variety of scientific research applications.
特性
CAS番号 |
18516-18-2 |
|---|---|
製品名 |
Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- |
分子式 |
C5H10O3 |
分子量 |
118.13 g/mol |
IUPAC名 |
3-hydroxy-2-(hydroxymethyl)-2-methylpropanal |
InChI |
InChI=1S/C5H10O3/c1-5(2-6,3-7)4-8/h2,7-8H,3-4H2,1H3 |
InChIキー |
CBIFNLUPCWCNQT-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)C=O |
正規SMILES |
CC(CO)(CO)C=O |
その他のCAS番号 |
18516-18-2 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

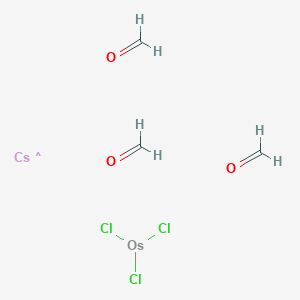


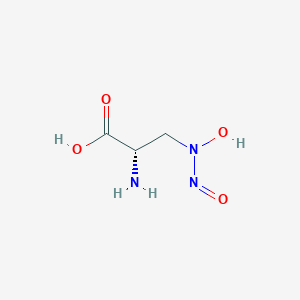

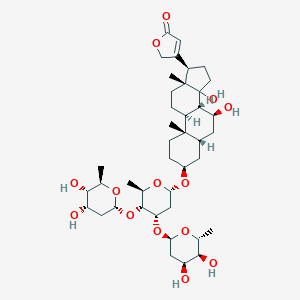
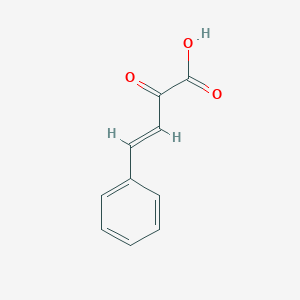
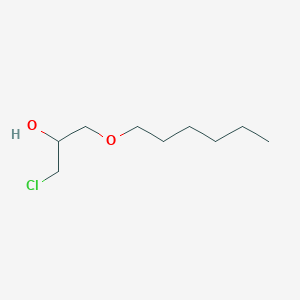




![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)
